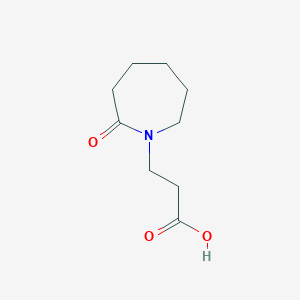

3-(2-Oxoazepan-1-yl)propanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2-oxoazepan-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8-4-2-1-3-6-10(8)7-5-9(12)13/h1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIWUACEPGXDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588403 | |

| Record name | 3-(2-Oxoazepan-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505026-81-3 | |

| Record name | 3-(2-Oxoazepan-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of the Azepane Moiety in Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its non-planar, flexible conformation allows it to interact with a wide variety of biological targets with high affinity and specificity. The incorporation of the azepane moiety has been a successful strategy in the development of a number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov These drugs exhibit a broad spectrum of pharmacological activities, underscoring the versatility of the azepane core.

The significance of the azepane ring extends to its role as a key building block in the synthesis of complex molecules with diverse therapeutic applications. Researchers have successfully synthesized azepane derivatives demonstrating potent anticancer, antimicrobial, and anti-Alzheimer's disease properties. This wide range of bioactivity highlights the immense potential held within azepane-containing compounds.

Table 1: Representative FDA-Approved Drugs Featuring the Azepane Moiety

| Drug Name | Therapeutic Area |

| Rucaparib | Oncology (PARP Inhibitor) |

| Talazoparib | Oncology (PARP Inhibitor) |

| Benazepril | Antihypertensive (ACE inhibitor) |

| Epinastine | Antihistamine |

Significance of Propanoic Acid Derivatives in Bioactive Compound Research

Propanoic acid and its derivatives represent another class of compounds with well-documented and diverse biological activities. The carboxylic acid group is a key feature, often responsible for the molecule's ability to interact with biological systems. One of the most prominent classes of propanoic acid derivatives is the non-steroidal anti-inflammatory drugs (NSAIDs), which includes widely used medications such as ibuprofen (B1674241) and naproxen. orientjchem.orghumanjournals.comresearchgate.net

Beyond their anti-inflammatory effects, research has demonstrated that derivatives of propanoic acid possess a range of other valuable therapeutic properties. Studies have explored their potential as anticancer, antimicrobial, and anticonvulsant agents. orientjchem.orghumanjournals.com The versatility of the propanoic acid scaffold allows for a high degree of chemical modification, enabling the synthesis of large libraries of compounds for screening and optimization in drug discovery programs. This adaptability makes propanoic acid derivatives a continuing focus of research for new therapeutic agents. nih.gov

Table 2: Examples of Bioactive Propanoic Acid Derivatives

| Compound Name | Reported Biological Activity |

| Ibuprofen | Anti-inflammatory, Analgesic, Antipyretic |

| Naproxen | Anti-inflammatory, Analgesic |

| 3-(4,5-diphenyl-1,3-oxazol-2-yl) propionic acid derivatives | Anticancer, Analgesic, Anti-inflammatory |

| 3-Hydroxy-2-methylene-3-phenylpropanoic acid derivatives | Antibacterial |

Current Research Landscape and Gaps for 3 2 Oxoazepan 1 Yl Propanoic Acid

Established Synthetic Pathways for the Azepane Ring System

The formation of the seven-membered azepane ring, particularly the 2-oxoazepan (or ε-caprolactam) scaffold, is a cornerstone of this synthesis. Various strategies have been developed to construct this heterocyclic system.

Ring-Closing Strategies for Azepane Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings, including those of medium size like azepanes. nih.govwikipedia.org This method typically involves the intramolecular metathesis of a diene precursor, catalyzed by metal complexes, often ruthenium-based. nih.govwikipedia.orgorganic-chemistry.org The reaction proceeds through a metallacyclobutane intermediate to form a cyclic alkene and a volatile byproduct like ethylene. wikipedia.org The versatility of RCM allows for the synthesis of a wide range of ring sizes, from 5 to 30-membered rings, and is tolerant of various functional groups. wikipedia.orgorganic-chemistry.org

Alternative approaches to azepane ring formation include domino reactions, which offer an efficient route to complex cyclic molecules from simple acyclic starting materials. rsc.org One such strategy involves an enantioselective organocatalyzed domino synthesis that can produce highly functionalized, optically active azepane derivatives. rsc.org

Precursor Design for 2-Oxoazepan Scaffolds

The synthesis of the 2-oxoazepan, or ε-caprolactam, ring system often starts from acyclic precursors that are designed to undergo cyclization. A common precursor is ε-aminocaproic acid, which can be cyclized under thermal conditions or with the aid of coupling agents.

N-substituted derivatives of ε-caprolactam can be prepared through the reaction of sodium ε-caprolactam with alkyl halides. researchgate.net This method has been shown to be effective with primary alkyl halides, although secondary halides may lead to elimination byproducts. researchgate.net

Approaches for Incorporating the Propanoic Acid Side Chain

The introduction of the propanoic acid moiety onto the nitrogen atom of the azepane ring is a critical step in the synthesis of the target molecule. Several synthetic strategies can be employed for this transformation.

Michael Addition Reactions in Propanoic Acid Synthesis

The Michael addition, or conjugate addition, is a widely utilized method for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this reaction would involve the addition of the 2-oxoazepane nitrogen to an α,β-unsaturated carbonyl compound like ethyl acrylate (B77674). wikipedia.orgsoton.ac.uk This reaction is typically base-catalyzed and results in the formation of a 1,5-dicarbonyl compound or, in this case, an N-substituted propanoate ester. youtube.comlibretexts.org The reaction is thermodynamically controlled and works well with resonance-stabilized nucleophiles and activated olefin acceptors. organic-chemistry.org

A similar approach has been demonstrated in the synthesis of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, where quinolin-2-one reacts with activated olefins such as ethyl acrylate in the presence of a base. soton.ac.uk

Esterification and Subsequent Hydrolysis Processes

Once the propanoate ester is formed, typically through a Michael addition, the final step is the hydrolysis of the ester to yield the desired carboxylic acid. chegg.comlibretexts.org This hydrolysis can be carried out under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically performed by heating the ester with an excess of water and a strong acid catalyst. libretexts.org

Base-catalyzed hydrolysis , also known as saponification, involves treating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide. libretexts.org This reaction is generally irreversible and goes to completion, yielding the carboxylate salt, which is then acidified to produce the final carboxylic acid. chegg.comlibretexts.org

This two-step sequence of esterification followed by hydrolysis is a common and reliable method for obtaining carboxylic acids. ktu.eduorganic-chemistry.org For example, the synthesis of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid has been achieved by reacting the corresponding ethyl ester with sodium hydroxide in aqueous ethanol, followed by acidification. soton.ac.uk

Direct Carboxylation Methods

Direct carboxylation methods, while less commonly reported for this specific transformation, represent a potential alternative route. These methods would involve the direct introduction of a carboxylic acid group or its equivalent onto the nitrogen of the 2-oxoazepane ring. Research into direct carboxylation of amides and related compounds is an ongoing area of synthetic chemistry.

Summary of Synthetic Approaches

The table below provides a summary of the key reactions discussed for the synthesis of this compound.

| Step | Reaction Type | Key Reagents and Conditions | Product |

| Azepane Ring Formation | Ring-Closing Metathesis | Diene precursor, Ruthenium catalyst | Unsaturated Azepane |

| Side Chain Incorporation | Michael Addition | 2-Oxoazepane, Ethyl acrylate, Base | Ethyl 3-(2-oxoazepan-1-yl)propanoate |

| Final Acid Formation | Ester Hydrolysis | Ethyl 3-(2-oxoazepan-1-yl)propanoate, Acid or Base | This compound |

Table 1: Key Synthetic Reactions

Chemo-selective and Stereoselective Synthetic Considerations

The synthesis of complex organic molecules such as this compound derivatives often requires precise control over the reactivity of different functional groups and the spatial arrangement of atoms. Chemo-selective reactions allow for the selective modification of one functional group in the presence of others, while stereoselective methods enable the controlled formation of specific stereoisomers.

Diastereoselective synthesis aims to produce one diastereomer of a compound in preference to others. While specific literature on the diastereoselective synthesis of this compound is not abundant, general strategies for the diastereoselective construction of related heterocyclic systems can be considered. For instance, the Staudinger [2+2]-cyclocondensation has been employed for the highly diastereoselective preparation of cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones from acetoxyketene and epoxyimines. nih.gov This approach, which controls the relative stereochemistry of substituents on the β-lactam ring, could potentially be adapted for the synthesis of substituted azepan-2-ones.

Another relevant strategy is the use of cascade reactions, such as the inter- and intramolecular double Michael addition of curcumins to arylidenemalonates, which has been shown to produce highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org Similar Michael addition strategies, where the stereochemical outcome is controlled by the reaction conditions and the nature of the starting materials, could be envisioned for the construction of chiral-substituted azepane rings. The diastereoselectivity in these reactions is often influenced by factors such as the choice of base, solvent, and catalyst. researchgate.net

The following table summarizes some diastereoselective methods for related heterocyclic compounds that could be conceptually applied to the synthesis of derivatives of this compound.

| Reaction Type | Substrates | Product Type | Key Features |

| Staudinger [2+2]-Cyclocondensation | Acetoxyketene, Epoxyimines | cis-β-Lactams | High diastereoselectivity for the cis isomer. nih.gov |

| Cascade Double Michael Addition | Curcumins, Arylidenemalonates | Functionalized Cyclohexanones | Excellent diastereoselectivity, catalyzed by aqueous KOH with a phase transfer catalyst. beilstein-journals.org |

| Intramolecular oxa-Michael reaction | Unsaturated hemiketals | Trifluoromethylated 1,3-dioxanes | Highly diastereoselective cyclization under mild conditions. rsc.org |

Enantioselective synthesis is critical for the preparation of chiral molecules in an enantiomerically pure form, which is often essential for their biological activity. Organocatalysis has emerged as a powerful tool for the enantioselective construction of complex molecular architectures. An organocatalytic enantioselective method for the preparation of polychiral molecules bearing fused azepine rings has been reported, achieving excellent diastereoselectivity (>20:1 dr) and enantioselectivity (up to 97% ee). nih.gov This method utilizes a vinylidene ortho-quinone methide (VQM)-mediated intramolecular electrophilic aromatic substitution.

The imino Corey-Chaykovsky reaction, catalyzed by chiral sulfides, is another effective method for the asymmetric synthesis of aziridines with high enantioselectivity (95–98% ee). rsc.org While this method produces three-membered rings, the principles of using chiral organocatalysts to control the stereochemical outcome of reactions involving imines are broadly applicable and could be extended to the synthesis of larger rings like azepanes.

Key enantioselective methods that could be adapted for the synthesis of chiral this compound derivatives are highlighted in the table below.

| Method | Catalyst Type | Product Type | Enantioselectivity (ee) |

| Organocatalytic Intramolecular Electrophilic Aromatic Substitution | Chiral Organocatalyst | Fused Azepines | Up to 97% |

| Imino Corey-Chaykovsky Reaction | Chiral Sulfide Organocatalyst | Diaryl Aziridines | 95-98% |

Biocatalytic and Green Chemistry Approaches in this compound Synthesis

Biocatalysis and green chemistry principles are increasingly being integrated into synthetic organic chemistry to develop more sustainable and efficient processes. Enzymes, as biocatalysts, offer high selectivity under mild reaction conditions, often in aqueous media, thereby reducing the environmental impact of chemical syntheses. sci-hub.se

The synthesis of lactams, the core structure of this compound, is an area where biocatalysis has shown significant promise. Engineered hemoproteins have been developed as biocatalysts for the asymmetric synthesis of β-, γ-, and δ-lactams through intramolecular C-H amidation of dioxazolones. nih.govresearchgate.net This method allows for the production of enantioenriched lactams in high yields and with excellent enantioselectivity. nih.gov A recent breakthrough has enabled the first biocatalytic route to a broad range of lactams, which are important building blocks for pharmaceuticals. chemistryworld.com

Penicillin G acylase (PGA) is another well-known enzyme used in the industrial synthesis of β-lactam antibiotics. frontiersin.org While traditionally used for the hydrolysis of penicillin G, PGA can also catalyze the acylation of amine precursors to form new amide bonds, a reaction that could be conceptually applied to the synthesis of N-substituted lactams. The use of biocatalysis in the production of β-lactam antibiotics has significantly improved the efficiency and reduced the waste generated compared to traditional chemical methods. sci-hub.se

The table below summarizes some biocatalytic approaches relevant to the synthesis of the lactam core of this compound.

| Biocatalytic Method | Enzyme Type | Reaction | Key Advantages |

| Intramolecular C-H Amidation | Engineered Hemoproteins | Synthesis of β-, γ-, and δ-Lactams | High yield and enantioselectivity, mild reaction conditions. nih.govresearchgate.net |

| Acylation | Penicillin G Acylase (PGA) | Formation of Amide Bonds | Industrially established, green alternative to chemical synthesis. frontiersin.org |

Total Synthesis Strategies for Complex this compound Derivatives

The total synthesis of complex natural products often drives the development of new synthetic methodologies. While there are no specific reports on the total synthesis of complex natural products featuring a this compound moiety, strategies for the synthesis of complex molecules containing the azepane ring can provide valuable insights.

A powerful strategy for the construction of complex cyclic systems is the dearomatization of aromatic compounds. researchgate.net This approach allows for a rapid increase in molecular complexity by transforming a planar aromatic starting material into a three-dimensional polycyclic structure. For example, a photochemical dearomative ring expansion of nitroarenes has been developed to prepare complex azepanes from simple starting materials. manchester.ac.uknih.gov This method, mediated by blue light at room temperature, transforms a six-membered benzene (B151609) ring into a seven-membered azepine ring system. manchester.ac.uknih.gov

Cycloaddition reactions are another cornerstone of total synthesis. Intramolecular cycloadditions, in particular, are powerful for constructing complex polycyclic skeletons in a single step with high stereocontrol. Strategies such as Ru-catalyzed [5+2] cycloaddition and Rh-catalyzed [2+2+1] cycloaddition have been used to access complex molecules containing seven-membered rings. researchgate.net

These advanced synthetic strategies could be employed to construct complex derivatives of this compound, where the azepane ring is part of a larger, more intricate molecular architecture.

Synthesis of Structure-Modified Analogues of this compound

The synthesis of structurally modified analogues of a lead compound is a common strategy in medicinal chemistry to explore structure-activity relationships and optimize properties. Several studies have reported the synthesis of analogues of this compound where the azepan-2-one (B1668282) ring is replaced by other heterocyclic systems.

For example, a series of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives have been prepared through the chemoselective N-alkylation of quinolin-2-one with acrylic acid derivatives. nih.gov The resulting propanoic acid can be further functionalized to amides, hydrazides, and other derivatives. nih.gov Similarly, 3-(2-oxobenzodoxazol-3(2H)-yl)propanoic acid has been synthesized and used as a precursor for a variety of derivatives, including esters, hydrazides, and N'-benzylidene hydrazides. openreadings.euktu.edu

The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid. mdpi.com Additionally, functionalized thiazole (B1198619) derivatives, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, have been synthesized to explore their biological activities. mdpi.com

The following table provides examples of structurally modified analogues of this compound.

| Analogue | Core Heterocycle | Synthetic Method | Reference |

| 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid | Quinolin-2-one | N-alkylation with acrylic acid derivatives | nih.gov |

| 3-(2-Oxobenzodoxazol-3(2H)-yl)propanoic acid | Benzoxazol-2-one | N-alkylation followed by functional group manipulations | openreadings.euktu.edu |

| 3-Aryl-3-(furan-2-yl)propanoic acid | Furan | Hydroarylation of propenoic acids | mdpi.com |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Thiazole | Multi-step synthesis involving thiazole ring formation | mdpi.com |

| Trifluoromethyl-substituted azepin-2-carboxylates | Azepine | Cu(I)-catalyzed tandem amination/cyclization | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like this compound, a combination of one-dimensional and two-dimensional NMR experiments would be essential for its complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

¹H-NMR spectroscopy would be used to identify the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J). This would allow for the assignment of protons on the azepane ring, the propanoic acid chain, and the carboxylic acid group. However, no published ¹H-NMR data for this compound could be found.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal, indicating the total number of carbon environments. The chemical shifts of these signals would help in assigning the carbonyl carbons of the lactam and carboxylic acid, as well as the aliphatic carbons of the ring and the chain. Despite its importance, specific ¹³C-NMR data for this compound are not available in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the sequence of protons within the azepane ring and the propanoic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, providing unambiguous C-H assignments.

No research findings detailing the use of these 2D NMR techniques for the structural elucidation of this compound were identified.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. It would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which would confirm the molecular weight of the compound. Analysis of the fragmentation pattern could provide further structural details. No ESI-MS data for this specific compound has been reported in the available literature.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

MALDI-MS is another soft ionization technique, though it is more commonly used for larger biomolecules. It can be applied to smaller molecules and would also be expected to determine the molecular weight of this compound. Detailed research findings on the MALDI-MS analysis and fragmentation patterns for this compound could not be found.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid group, has low volatility and is not suitable for direct GC-MS analysis. nih.gov To overcome this, derivatization is necessary to convert the non-volatile carboxylic acid into a more volatile ester. nih.govjfda-online.com A common method is esterification, for example, by reacting the compound with an alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. Another approach involves using derivatizing agents like pentafluorobenzyl (PFB) bromide. nih.gov

Once derivatized, the resulting volatile compound can be analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer then ionizes the molecule, typically through electron impact (EI), causing it to fragment in a reproducible pattern. libretexts.org

The fragmentation pattern for a derivatized analogue of this compound would be expected to show characteristic losses. For short-chain carboxylic acid derivatives, prominent peaks often result from the cleavage of bonds adjacent to the carbonyl group. libretexts.org The mass spectrum would likely exhibit a molecular ion peak [M]+ corresponding to the mass of the derivatized molecule. Key fragments would arise from:

Loss of the alkoxy group from the ester (e.g., -OCH₃ or -OC₂H₅).

Cleavage of the bond between the azepanone ring and the propanoate side chain.

Fragmentation of the azepanone ring itself, a characteristic feature for cyclic amides (lactams).

A McLafferty rearrangement, which is common for molecules containing a carbonyl group and can result in a characteristic peak. docbrown.info

The resulting mass spectrum provides a molecular fingerprint, allowing for structural confirmation and identification of the compound.

| Expected Fragment Type | Description | Significance in Analysis |

| Molecular Ion [M]⁺ | The ionized, intact (derivatized) molecule. | Confirms the molecular weight of the derivative. |

| [M - OR]⁺ | Loss of the alkoxy group from the ester. | Indicates the presence of the ester functional group. |

| Azepanone Ring Fragments | Ions resulting from the cleavage of the lactam ring. | Provides structural information about the cyclic amide portion. |

| Propanoate Chain Fragments | Ions from the fragmentation of the propanoic acid side chain. | Helps to confirm the structure of the side chain. |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are fundamental techniques for identifying the functional groups present in a molecule. The spectrum is generated by measuring the absorption of infrared radiation at various wavelengths, which causes molecular vibrations (stretching and bending).

For this compound, the IR spectrum would be dominated by characteristic absorption bands from its two primary functional groups: the carboxylic acid and the tertiary amide (within the lactam ring).

Key IR Absorption Bands for this compound:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in carboxylic acid dimers. docbrown.info

C-H Stretch (Alkyl): Absorptions from the C-H bonds in the methylene (B1212753) groups of the azepane ring and propanoic acid chain would appear between 2975 and 2845 cm⁻¹. docbrown.info These peaks might be superimposed on the broad O-H band.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1725-1700 cm⁻¹. docbrown.info Its exact position can confirm the presence of the carboxylic acid carbonyl.

C=O Stretch (Amide/Lactam): The carbonyl group within the seven-membered azepanone ring (a lactam) will also produce a strong absorption. For cyclic amides, this peak typically appears in the range of 1680-1630 cm⁻¹. This peak is distinct from the carboxylic acid carbonyl.

C-N Stretch (Amide): A stretching vibration for the carbon-nitrogen bond in the lactam is expected in the 1400-1200 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, Sharp |

| Lactam (Amide) | C=O Stretch | 1680 - 1630 | Strong, Sharp |

| Alkyl | C-H Stretch | 2975 - 2845 | Medium to Strong |

| Amide | C-N Stretch | 1400 - 1200 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption is associated with electronic transitions from a ground state to an excited state and is characteristic of molecules containing chromophores.

The structure of this compound contains two carbonyl (C=O) groups, one in the carboxylic acid and one in the lactam. These carbonyl groups act as chromophores. They contain non-bonding electrons (n) and pi (π) electrons, which can undergo transitions.

n → π* Transition: The most relevant transition for these isolated carbonyl chromophores is the n → π* (non-bonding to anti-bonding pi orbital) transition. This is a relatively weak absorption that typically occurs in the UV region, around 270-300 nm.

π → π* Transition: A more intense π → π* transition would occur at a shorter wavelength, typically below 200 nm, which is often outside the range of standard laboratory UV-Vis spectrophotometers.

The UV-Vis spectrum of this compound is expected to show a weak absorption maximum (λmax) in the near-UV range, characteristic of the carbonyl groups. The exact position and intensity of the peak can be influenced by the solvent used for the analysis. This technique is particularly useful for quantitative analysis, where the absorbance at a specific wavelength can be correlated to the concentration of the compound. While the compound itself is not a strong chromophore, this analysis is crucial for methods like HPLC that use UV detectors. uci.edu

| Chromophore | Electronic Transition | Expected λmax (nm) | Significance |

| Carbonyl (C=O) | n → π | ~270 - 300 | Confirms presence of carbonyl groups; useful for quantitative analysis. |

| Carbonyl (C=O) | π → π | < 200 | High energy transition, often not observed in standard analysis. |

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, which is a solid at room temperature, XRD can provide a wealth of information. sigmaaldrich.com

The most common technique for drug substances is X-ray Powder Diffraction (XRPD), which is used to obtain a "fingerprint" of the crystalline solid. units.it The powder sample contains microcrystals in random orientations. When exposed to an X-ray beam, diffraction occurs at specific angles (defined by Bragg's Law) corresponding to the spacing between crystal lattice planes. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is unique to a specific crystalline form (polymorph) of the compound. units.it

If a suitable single crystal can be grown, single-crystal XRD analysis can be performed. This technique provides the most detailed structural information, including:

Unit cell dimensions: The size and shape of the basic repeating unit of the crystal.

Space group: The crystal's symmetry elements.

Precise bond lengths, bond angles, and torsion angles within the molecule.

Intermolecular interactions: Details on how the molecules pack together in the crystal lattice, including hydrogen bonding.

This level of detail is invaluable for understanding the compound's solid-state properties and for confirming its absolute stereochemistry if it is chiral. units.itresearchgate.net

Advanced Chromatographic Separation Techniques in Research

Chromatographic techniques are essential for the purification and analysis of chemical compounds in research settings.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice.

A typical RP-HPLC setup would involve:

Stationary Phase: A non-polar column, most commonly a C18 (octadecylsilane) column.

Mobile Phase: A polar solvent mixture, typically consisting of water (often with a buffer or acid modifier like formic or acetic acid to ensure the carboxylic acid is in a consistent protonation state) and an organic solvent like acetonitrile (B52724) or methanol.

Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of the target compound from any impurities. mdpi.com

Detection: A UV detector set to a wavelength where the compound's chromophores absorb (e.g., in the 200-220 nm range for general carbonyl absorption) would be used for detection and quantification. researchgate.net

HPLC is crucial for assessing the purity of a synthesized batch of this compound and for monitoring its stability under various conditions. pensoft.net

Gas Chromatography (GC)

As previously discussed (Section 3.2.3), standard Gas Chromatography (GC) is not suitable for the direct analysis of this compound due to its low volatility and thermal lability. nih.gov The high temperatures of the GC inlet and column could cause the compound to decompose rather than volatilize.

For GC analysis to be viable, derivatization is mandatory. jfda-online.comcerealsgrains.org The carboxylic acid must be converted into a less polar, more volatile derivative, such as a methyl or silyl (B83357) ester. nih.gov After derivatization, the sample can be injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID), which is sensitive to most organic compounds, or a mass spectrometer (as in GC-MS) can be used for detection. cerealsgrains.orgjournal-of-agroalimentary.ro

X-ray Fluorescence (XRF) Spectrometry for Elemental Composition Analysis

X-ray Fluorescence (XRF) spectrometry is a well-established non-destructive analytical technique primarily used to determine the elemental composition of a wide variety of materials, including solids, liquids, and powders. eag.comthermofisher.com The fundamental principle of XRF involves the excitation of a sample with a primary X-ray source. When an atom within the sample is struck by an X-ray of sufficient energy, an electron is ejected from one of its inner orbital shells, creating a vacancy. To regain stability, an electron from a higher energy orbital shell fills the vacancy, and the excess energy is released as a fluorescent X-ray. Each element emits fluorescent X-rays with a unique set of characteristic energies, effectively creating an elemental "fingerprint." By measuring the energy and intensity of these emitted X-rays, the elemental makeup of the sample can be qualitatively and quantitatively determined. thermofisher.comyoutube.com

It is crucial to note that XRF is a tool for elemental analysis and not for the determination of molecular structure or the analysis of molecular binding. researchgate.net The technique provides information about which elements are present and in what quantities, but it does not yield data on how these atoms are bonded to one another within a molecule. researchgate.net Therefore, its application in the context of this compound is for the verification of its elemental composition, which is a fundamental aspect of its characterization and quality control.

While direct XRF studies on this compound are not prominently available in the literature, the technique is widely applied to organic and polymeric materials to confirm the presence and concentration of heteroatoms. azom.comspectro.com For this compound, with its molecular formula C9H15NO3, XRF analysis would be expected to detect the presence of nitrogen and oxygen. The analysis of light elements such as carbon, nitrogen, and oxygen can be challenging due to their low fluorescence yield. researchgate.net However, modern XRF instruments, particularly wavelength-dispersive XRF (WDXRF) systems, offer improved sensitivity for lighter elements. azom.comdrawellanalytical.com

The theoretical elemental composition of this compound can be calculated from its molecular formula. An experimental analysis using XRF would aim to verify these values, confirming the purity of the compound. The results would typically be presented as weight percentages of the constituent elements.

| Element | Theoretical Weight % | Hypothetical Experimental Weight % (XRF) |

|---|---|---|

| Carbon (C) | 58.36% | Not Typically Measured by Standard XRF |

| Hydrogen (H) | 8.16% | Not Measurable by XRF |

| Nitrogen (N) | 7.56% | 7.49% |

| Oxygen (O) | 25.91% | 25.75% |

This table presents theoretical values and hypothetical experimental data for illustrative purposes, as direct XRF molecular binding studies on this specific compound are not available. Standard XRF is not typically used for the analysis of Carbon and cannot detect Hydrogen.

The utility of XRF in the characterization of this compound lies in its ability to provide a rapid and non-destructive confirmation of the presence of key heteroatoms, ensuring the compound's elemental integrity. This is particularly valuable in quality control settings within manufacturing and research.

Biological Activities and Pharmacological Investigations of 3 2 Oxoazepan 1 Yl Propanoic Acid

Anti-inflammatory Effects and Mechanisms

Propanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of inflammation. orientjchem.org The anti-inflammatory efficacy of propanoic acid derivatives is generally considered to be slightly lower than high doses of aspirin. pharmacy180.com

Research into various aryl propanoic acid derivatives has demonstrated their broad biological activities, which include not only anti-inflammatory effects but also analgesic, antibacterial, anticonvulsant, and anticancer properties. researchgate.nethumanjournals.com For instance, the compound 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) has shown significant local anti-inflammatory activity in animal models. nih.gov In a carrageenan-induced inflammation model in rats, oral administration of POPA at doses of 75 and 150 mg/kg resulted in a 43.3% and 42.2% reduction in inflammation, respectively. nih.gov

Furthermore, studies on propionic acid have indicated its ability to counteract inflammation in human subcutaneous adipose tissue. Treatment with propionic acid led to a significant downregulation of inflammatory markers such as TNF-α and IP-10, as well as macrophage markers like CD163 and MMP-9. nih.gov This anti-inflammatory effect is believed to be partly mediated by G-protein coupled receptors, suggesting a potential avenue for developing drugs to prevent obesity-related inflammation. nih.gov

Table 1: Anti-inflammatory Activity of Propanoic Acid Derivatives

| Compound/Derivative | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| Aryl Propanoic Acid Derivatives | General Review | Inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin (B15479496) synthesis. | orientjchem.org |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | Carrageenan-induced rat paw edema | 43.3% and 42.2% reduction in inflammation at 75 and 150 mg/kg doses, respectively. | nih.gov |

| Propionic Acid | Human subcutaneous adipose tissue | Downregulation of inflammatory markers (TNF-α, IP-10) and macrophage markers (CD163, MMP-9). | nih.gov |

Cytotoxic and Anticancer Activities in Cell Lines and Models

The potential of propanoic acid derivatives as anticancer agents has been an area of active investigation. Arylpropionic acid derivatives, in particular, have demonstrated a wide range of biological activities, including anticancer effects. researchgate.nethumanjournals.com

One area of focus has been the synthesis of novel derivatives with enhanced cytotoxic properties. For example, a series of 1-aryl-2-dimethylaminomethyl-2-propen-1-one hydrochlorides, which are related to propanoic acid structures, exhibited significant cytotoxicity against approximately 55 human tumor cell lines. nih.gov These compounds were generally found to be more potent than the standard anticancer drug melphalan (B128) and showed selective toxicity towards human leukemic cells. nih.gov A representative compound from this series demonstrated activity against murine P388 and L1210 leukemic cells and was also effective in reducing the size of several human tumor xenografts in mice. nih.gov

Furthermore, research on propionic acid itself has shed light on its oncoprotective effects, particularly in the context of cervical cancer. nih.gov Studies have shown that propionic acid can induce apoptosis in HeLa cells. The proposed mechanism involves the induction of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. nih.gov Additionally, propionic acid has been observed to inhibit the NF-κB and AKT/mTOR signaling pathways and induce autophagy, all of which contribute to the suppression of cancer cell viability. nih.gov

Some propanoic acid derivatives have been specifically designed and synthesized for their anticancer potential. For instance, acyl hydrazone derivatives of 3-(4, 5-diphenyl-1, 3-oxazole-2-yl) propionic acid have been synthesized and screened for their in vitro anticancer activity, with some compounds showing potent effects compared to cisplatin. orientjchem.org

Table 2: Cytotoxic and Anticancer Findings for Propanoic Acid Derivatives

| Compound/Derivative | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|

| 1-Aryl-2-dimethylaminomethyl-2-propen-1-one hydrochlorides | ~55 Human tumor cell lines | More potent than melphalan; selective toxicity to leukemic cells. | nih.gov |

| Propionic Acid | HeLa (cervical cancer) cells | Induces apoptosis via ROS production, mitochondrial dysfunction, and inhibition of NF-κB and AKT/mTOR pathways. | nih.gov |

| Acyl hydrazone derivatives of 3-(4, 5-diphenyl-1, 3-oxazole-2-yl) propionic acid | In vitro cancer cell lines | Potent anticancer activity, comparable to cisplatin. | orientjchem.org |

Antimicrobial and Antifungal Properties of 3-(2-Oxoazepan-1-yl)propanoic acid and its Derivatives

Derivatives of propanoic acid have demonstrated notable antimicrobial and antifungal activities. Arylpropionic acid derivatives are recognized for their broad spectrum of biological effects, which includes antibacterial properties. researchgate.nethumanjournals.com

Research has shown that 3-Hydroxypropionic acid (3-HP), a related compound, exhibits antibacterial activity, particularly against Gram-negative bacteria. nih.gov Its effectiveness is enhanced at a lower pH. Interestingly, Gram-positive bacteria generally show more resistance to 3-HP. While effective against bacteria, 3-HP did not show inhibitory effects against spoilage yeast and molds at the tested concentrations. nih.gov The antibacterial action of 3-HP can be synergistic, as the presence of acrolein was found to decrease the minimal inhibitory concentration of 3-HP against E. coli. nih.gov

Furthermore, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has yielded compounds with good antimicrobial activity. nih.gov At a concentration of 64 µg/mL, these derivatives were effective against the yeast-like fungi Candida albicans and also showed suppressive activity against Escherichia coli and Staphylococcus aureus. nih.gov The increasing resistance of pathogens to existing drugs has spurred the development of new classes of antimicrobial agents, and oxazole (B20620) derivatives, which can be derived from propanoic acid, are being explored for this purpose. ktu.edu

Analgesic Properties of Related Propanoic Acid Derivatives

Propanoic acid derivatives are a significant class of drugs known for their analgesic effects. pharmacy180.com Ibuprofen (B1674241), a well-known member of this class, is widely used for its pain-relieving properties. pharmacy180.comquizlet.com The analgesic efficacy of propanoic acid derivatives is generally considered to be somewhat less than that of high-dose aspirin. pharmacy180.com

The mechanism behind their analgesic action is the inhibition of prostaglandin synthesis. orientjchem.orgpharmacy180.com Prostaglandins are compounds that are involved in signaling pain. By reducing their production, propanoic acid derivatives can effectively alleviate pain.

Specific derivatives have been synthesized and tested for their analgesic potential. For example, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) has demonstrated significant local analgesic activity in studies. nih.gov In a mouse model, POPA was able to inhibit acetic acid-induced writhing, a common test for analgesic effect. nih.gov Other research has focused on synthesizing new amide derivatives of propanoic acids, with some showing promising analgesic activity when compared to standard drugs like aspirin. humanjournals.com

Potential in Oral Cavity Therapeutic Research

While direct research on "this compound" in oral cavity therapeutics is not extensively documented in the provided results, the known properties of related propanoic acid derivatives suggest potential applications. Propanoic acid derivatives are widely used as analgesics and anti-inflammatories, making them relevant for managing pain and inflammation associated with various oral and dental conditions. pharmacy180.com For instance, ibuprofen is effective in relieving pain after dental surgery. pharmacy180.com

Modulation of Specific Biological Pathways and Molecular Targets

Recent research has highlighted the potential of propanoic acid derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov The EGFR signaling pathway plays a crucial role in cell proliferation and survival, and its dysregulation is implicated in the development of various cancers. waocp.org

Several studies have focused on designing and synthesizing novel propanoic acid derivatives that can effectively target EGFR. For instance, a series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives were synthesized, and some compounds exhibited potent inhibition of EGFR. nih.gov One particular derivative, compound 9e, showed an EGFR inhibition of 97.0% with an IC50 value of 16.89 nM, which was comparable to the known EGFR inhibitor Erlotinib. nih.gov This compound also displayed potent cytotoxicity against the MCF-7 breast cancer cell line. nih.gov

Similarly, other research has identified 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as promising scaffolds for developing dual-acting inhibitors of both SIRT2 and EGFR. mdpi.com The development of dual inhibitors targeting both EGFR and cyclooxygenase-2 (COX-2) is also an active area of research, as these two signaling pathways are known to work together in promoting cancer. mdpi.com

The identification of these propanoic acid derivatives as EGFR inhibitors opens up new avenues for the development of targeted cancer therapies.

Table 3: EGFR Inhibition by Propanoic Acid Derivatives

| Compound/Derivative | Target/Assay | IC50/Inhibition % | Reference |

|---|---|---|---|

| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivative (9e) | EGFR | 16.89 nM (97.0% inhibition) | nih.gov |

| 3-[(4-Phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (13f) | EGFR Tyrosine Kinase | 22 nM | waocp.org |

| Chalcone derivatives (C9 and C10) | EGFR | 0.8 µM and 1.1 µM | mdpi.com |

Peroxisome Proliferator-Activated Receptors (PPARs) Activation and Lipid Metabolism Modulation

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that play a crucial role in the regulation of lipid and glucose homeostasis. nih.govmdpi.com These ligand-activated transcription factors are classified into three main isoforms: PPARα, PPARγ, and PPARβ/δ. mdpi.com Each isoform has a distinct tissue distribution and function.

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidneys. nih.gov Its activation, typically by fibrate drugs or endogenous fatty acids, leads to a decrease in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol. nih.gov This occurs through the transcriptional regulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism, including the downregulation of apolipoprotein C-III and the upregulation of lipoprotein lipase. nih.gov

PPARγ is most abundantly found in adipose tissue, where it is a master regulator of adipogenesis, fatty acid storage, and insulin (B600854) sensitivity. mdpi.comnih.gov Thiazolidinediones (glitazones) are a class of drugs that act as potent PPARγ agonists, improving glycemic control and lipid profiles. mdpi.comnih.gov PPARβ/δ is more ubiquitously expressed and is involved in fatty acid oxidation, particularly in skeletal muscle. mdpi.com

The activation of PPARs is a key mechanism for modulating lipid metabolism. Studies on specific PPAR agonists have detailed their tissue-specific effects. For instance, short-term treatment of rats with PPARα and PPARγ agonists induced distinct changes in the lipid profiles of the liver, heart, and adipose tissue, as well as in plasma. researchgate.net

The table below illustrates the typical effects of PPARα and PPARγ agonists on metabolic parameters in different tissues, as observed in animal studies.

| Parameter | PPARα Agonist Effect | PPARγ Agonist Effect | Tissue/Fluid | Reference |

| Plasma Triglycerides | Lowered | Lowered | Plasma | researchgate.net |

| Plasma Phospholipids | Lowered | Lowered | Plasma | researchgate.net |

| Total Cholesterol | Lowered | No Significant Change | Plasma, Liver | researchgate.net |

| Liver Mass Index | Higher | No Significant Change | Liver | researchgate.net |

| Cardiac Fatty Acids | Lowered (Free FAs) | Lowered (Total FAs) | Heart | researchgate.net |

This table presents generalized findings from studies on representative PPAR agonists and is for illustrative purposes.

While the modulation of PPARs represents a significant area of pharmacological research for metabolic disorders, specific studies detailing the activity of this compound as a PPAR agonist or its direct effects on lipid metabolism are not extensively documented in publicly available scientific literature.

Natriuretic Peptide Receptor-B (NPR-B) Agonism and Related Effects

Natriuretic peptides (NPs) are a family of hormones that regulate blood volume and pressure. Their effects are mediated through binding to specific receptors on the cell surface, known as natriuretic peptide receptors (NPRs). There are three main types: NPR-A, NPR-B, and NPR-C.

NPR-A and NPR-B are guanylyl cyclase-linked receptors, meaning their activation leads to the production of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov NPR-A is the primary receptor for atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). nih.gov In contrast, NPR-B is the specific receptor for C-type natriuretic peptide (CNP). The activation of NPR-B and subsequent rise in intracellular cGMP play a critical role in various physiological processes, most notably in bone growth and vascular homeostasis.

Agonism of NPR-B is a key area of investigation for conditions related to skeletal development and cardiovascular function. For example, CNP/NPR-B signaling is essential for endochondral ossification, the process by which most long bones grow. In the vasculature, this pathway contributes to vasodilation and the inhibition of smooth muscle cell proliferation, suggesting a protective role against atherosclerosis and hypertension.

While research has identified various agonists for natriuretic peptide receptors, including peptide hormones like osteocrin (an NPR-C agonist), specific investigations into the agonistic effects of this compound on NPR-B are not detailed in the available scientific record. nih.gov

Inhibition of Polypeptide Synthesis by Analogues

The synthesis of polypeptides is a fundamental biological process essential for all cellular functions. The targeted inhibition of this process is a key mechanism for many antibiotics and has been explored as a strategy in cancer therapy. This inhibition can occur at various stages, including transcription (the synthesis of mRNA from a DNA template) and translation (the synthesis of a protein from an mRNA template on the ribosome).

Pharmacological research often involves the synthesis and evaluation of analogues of a lead compound to improve potency, selectivity, or pharmacokinetic properties. For instance, studies on analogues of 3-(2-aminocarbonylphenyl)propanoic acid have been conducted to develop potent and selective antagonists for the EP3 receptor. nih.gov Similarly, derivatives of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid have been synthesized and evaluated for their cytotoxic effects. nih.gov

These examples highlight the common practice of creating structural analogues to probe biological activity. However, research specifically focused on the inhibition of polypeptide synthesis by analogues of this compound has not been identified in the reviewed literature.

Lipoxygenase Inhibition Studies

Lipoxygenases (LOX) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce biologically active lipid mediators like leukotrienes and lipoxins. The various LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) are implicated in inflammatory responses, immune function, and cell proliferation.

Inhibition of the LOX pathways has emerged as a promising therapeutic strategy for a range of diseases, including inflammatory conditions and cancer. nih.gov For example, studies have shown that blocking the 5-LOX or 12-LOX pathway can inhibit the proliferation of human pancreatic cancer cells and induce apoptosis (programmed cell death). nih.gov This pro-apoptotic effect is often mediated through the mitochondrial pathway, involving changes in the expression of Bcl-2 family proteins, the release of cytochrome c, and the activation of caspases. nih.gov

The table below lists some known LOX inhibitors and their targeted pathways.

| Inhibitor | Target Pathway(s) | Reference |

| Nordihydroguaiaretic acid | Non-selective LOX inhibitor | nih.gov |

| Rev-5901 | 5-LOX inhibitor | nih.gov |

| Baicalein | 12-LOX inhibitor | nih.gov |

Despite the therapeutic potential of LOX inhibitors, specific studies investigating the inhibitory activity of this compound on lipoxygenase enzymes are not present in the surveyed scientific literature.

Protein Function Modulation and Homeostasis

The modulation of protein function is a cornerstone of pharmacology, enabling the correction of physiological imbalances that lead to disease. Small molecules can alter protein function by acting as agonists, antagonists, or allosteric modulators, thereby influencing cellular signaling and maintaining homeostasis.

A prime example of this is the modulation of nuclear receptors like PPARs. When a ligand binds to a PPAR, the receptor undergoes a conformational change, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific DNA sequences to regulate the transcription of target genes. nih.govnih.gov This intricate process modulates entire metabolic pathways, such as fatty acid metabolism, thereby maintaining energy homeostasis at both the cellular and whole-body levels. mdpi.comnih.gov The interaction of PPARα with other proteins, like the deacetylase Sirt1, adds another layer of regulatory complexity, further fine-tuning metabolic control. nih.gov

This mechanism illustrates how a single protein target can serve as a nodal point to control complex biological processes. While this is a well-established principle, the specific mechanisms by which this compound may modulate protein function to maintain homeostasis have not been specifically elucidated in the available research.

Mechanisms of Action of 3 2 Oxoazepan 1 Yl Propanoic Acid and Its Analogues

Molecular Target Identification and Validation

There is no available scientific literature identifying or validating specific molecular targets for 3-(2-Oxoazepan-1-yl)propanoic acid. Research into its potential binding partners, receptors, or other biomolecular interactors has not been reported.

No studies employing direct binding assays to investigate the affinity and kinetics of this compound with any potential biological target have been published. Consequently, data regarding its association or dissociation constants (Kd, Kon, Koff) are not available.

There are no published reports on the enzyme inhibition profile of this compound. Its effects on various classes of enzymes have not been documented, and therefore, its inhibitory constants (IC₅₀, Kᵢ) against any specific enzyme are unknown. While some derivatives of propionic acid are known to inhibit enzymes like cyclooxygenase, this specific activity has not been investigated for this compound. mdpi.com

Cellular Signaling Pathway Modulation

Information regarding the modulation of cellular signaling pathways by this compound is not present in the current body of scientific literature.

No research has been published investigating the effect of this compound on the production of cyclic guanosine (B1672433) monophosphate (cGMP). Its potential role in pathways involving guanylate cyclase or phosphodiesterases that regulate cGMP levels remains unstudied.

There are no available studies that analyze the impact of this compound on intracellular calcium (Ca²⁺) influx or the mobilization of calcium from intracellular stores. While disturbances in calcium handling have been noted in conditions like propionic acidemia, this is related to the metabolic disorder itself and not the pharmacological action of this specific compound. genome.jp

The effect of this compound on the activation of inflammasome complexes, such as the NLRP3 inflammasome, has not been reported in the scientific literature. Propionic acid, as a general short-chain fatty acid, can have immunomodulatory effects, but specific data on this derivative's role in inflammasome signaling is absent.

Due to the absence of published research findings on the biological activity and mechanisms of action for this compound, no data tables can be generated.

Table of Mentioned Compounds

| Compound Name |

|---|

Structure-Based Mechanism Elucidation through Co-crystallography

To date, there are no publicly available co-crystallography studies of this compound bound to a specific protein target. However, crystallographic studies of related molecules provide valuable structural insights. For example, the crystal structure of 3-(2-formylphenoxy)propanoic acid has been determined, revealing details of its molecular conformation and intermolecular interactions. researchgate.net Such studies are foundational for understanding how these molecules might fit into the binding pockets of target proteins.

In a similar vein, molecular docking studies have been employed to predict the binding mode of 3-[2-oxoquinolin-1-(2H)-yl]propanoic acid derivatives to the EGFR. nih.gov These computational analyses predicted that a highly active derivative forms hydrogen bond interactions with key amino acid residues, such as Met 769, within the EGFR binding site. nih.gov This type of structure-based analysis is crucial for rational drug design and for elucidating the molecular basis of a compound's mechanism of action.

The synthesis and crystal structure analysis of other complex molecules, such as (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, further contribute to the understanding of how related structural motifs are arranged in three-dimensional space and the types of non-covalent interactions they can form. mdpi.com These studies, while not directly on the target compound, provide a framework for future co-crystallography and molecular modeling efforts aimed at elucidating the specific molecular targets of this compound.

Pharmacological Implications of Identified Molecular and Cellular Mechanisms

The pharmacological implications of the mechanisms of action of this compound analogues are diverse. The potent EGFR inhibition exhibited by certain 3-[2-oxoquinolin-1-(2H)-yl]propanoic acid derivatives suggests their potential development as anticancer agents, particularly for tumors that are dependent on EGFR signaling. nih.gov The cytotoxicity observed in MCF-7 cells further supports this therapeutic potential. nih.gov

The discovery of 3-(2-aminocarbonylphenyl)propanoic acid analogues as selective EP3 receptor antagonists points towards their potential utility in conditions where the EP3 receptor is dysregulated. nih.govnih.gov For instance, these compounds have been evaluated for their ability to inhibit PGE2-induced uterine contractions, suggesting a possible application in obstetrics. nih.gov The optimization of these analogues for metabolic stability and oral bioavailability underscores the efforts to translate these mechanistic findings into clinically viable therapeutics. nih.gov

The broader antimicrobial activity of propanoic acid itself has long been exploited in the food industry for preservation. drugbank.com The underlying mechanism of disrupting microbial metabolism could potentially be harnessed for developing new antimicrobial agents, although the specificity and potency would need to be significantly enhanced for therapeutic applications in humans. drugbank.com

Structure Activity Relationship Sar Studies and Rational Design of 3 2 Oxoazepan 1 Yl Propanoic Acid Derivatives

Systematic Modifications of the Propanoic Acid Moiety

The propanoic acid side chain of 3-(2-oxoazepan-1-yl)propanoic acid is a key site for modification to modulate the compound's physicochemical and biological properties. The carboxylic acid group, being a polar and ionizable feature, plays a significant role in the molecule's solubility, membrane permeability, and interaction with biological targets.

Systematic modifications often involve:

Esterification: Converting the carboxylic acid to various esters can alter lipophilicity, which may enhance cell membrane penetration. For instance, the synthesis of methyl or ethyl esters of similar propanoic acid derivatives has been a common strategy. nih.gov

Amidation: Reaction of the carboxylic acid with a diverse range of amines leads to the formation of amides. This introduces new functional groups and potential hydrogen bonding sites, which can significantly impact target binding. The synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides from the corresponding propanoic acid is a well-documented example of this approach. nih.govnih.gov

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, such as tetrazoles or hydroxamic acids, to improve metabolic stability or alter binding modes. Hydroxamic acid derivatives of 2-oxo-azepanes have been investigated as potent gamma-secretase inhibitors. nih.gov

Chain Length and Rigidity: Altering the length of the propanoic acid chain or introducing conformational constraints, such as double bonds or cyclic structures, can influence the spatial orientation of the molecule and its fit within a receptor's binding pocket.

These modifications are guided by the need to optimize pharmacokinetic and pharmacodynamic profiles. For example, in a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs, modifications to the carboxyamide side chain were crucial for their antagonist activity at the EP3 receptor. nih.gov

A summary of common modifications to the propanoic acid moiety and their rationales is presented in the table below.

| Modification | Rationale | Potential Outcome |

| Esterification | Increase lipophilicity | Enhanced cell permeability |

| Amidation | Introduce H-bond donors/acceptors | Altered target binding affinity/selectivity |

| Bioisosteric Replacement | Improve metabolic stability/binding | Modified pharmacokinetic/pharmacodynamic profile |

| Chain Length/Rigidity Alteration | Optimize spatial orientation | Improved fit in receptor binding pocket |

Structural Variations of the Azepane Ring and its Substituents

The seven-membered azepane ring is a crucial structural component that provides a flexible scaffold for diverse substitutions. lifechemicals.com Its conformational flexibility is a key determinant of the biological activity of its derivatives. lifechemicals.com The ability to introduce specific substituents into the azepane ring allows for the biasing of the ring towards a particular conformation, which is a critical aspect of effective drug design. lifechemicals.com

Key structural variations include:

Ring Substitution: The introduction of substituents at various positions on the azepane ring can significantly influence the molecule's interaction with its biological target. For example, 5,5-dimethyl-2-oxoazepane derivatives have been developed as low nanomolar inhibitors of gamma-secretase. nih.gov Furthermore, replacing the geminal dimethyl group with a bioisosteric geminal difluoro group was shown to overcome high metabolic clearance. nih.gov

Ring Size Alteration: While this article focuses on azepane (a seven-membered ring), related research on similar lactam-containing structures with different ring sizes (e.g., pyrrolidone, a five-membered ring) can provide valuable SAR insights. researchgate.net

Fused Ring Systems: The azepane ring can be fused with other ring systems to create more complex and rigid structures, which can lead to enhanced selectivity and potency.

The synthesis of functionalized azepanes is an active area of research, with various methods being developed to create novel scaffolds for drug discovery. researchgate.net These methods include ring-closing reactions, ring-expansion reactions, and multi-step sequences. researchgate.net

Elucidation of Substituent Effects on Biological Activity and Potency

The systematic introduction of various substituents on both the propanoic acid moiety and the azepane ring allows for a detailed investigation of their effects on biological activity. This process, known as establishing a structure-activity relationship (SAR), is fundamental to medicinal chemistry. nih.gov

For aryl propionic acid derivatives, a related class of compounds, SAR studies have shown that introducing substituents to the propanoic acid chain and the adjacent phenyl ring can lead to compounds with enhanced half-lives. orientjchem.orghumanjournals.com The nature and position of these substituents are critical. For instance, in a series of cyclohex-1-ene-1-carboxylic acid derivatives, a 2-pyridyl substituent was found to be crucial for antiproliferative activity, which could be further enhanced by 4-nitrophenyl or 4-methylphenyl substituents at another position. mdpi.com

The electronic and steric properties of substituents play a pivotal role. Electron-donating or electron-withdrawing groups can alter the charge distribution of the molecule, affecting its interaction with the target protein. The size and shape of the substituent can also determine whether the molecule can fit into the binding site of the target.

Stereochemical Influences on Activity and Selectivity

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. For many drugs, only one enantiomer (one of the two mirror-image forms) is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. orientjchem.org

In the context of this compound derivatives, the presence of stereocenters, either on the azepane ring or on the propanoic acid side chain, necessitates the investigation of the biological activity of individual stereoisomers. For example, in a study of 3-(2-aminocarbonylphenyl)propanoic acid analogs, the synthesis and evaluation of optically active analogs were crucial for identifying potent and selective antagonists. nih.gov The (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine moiety was a key chiral component in these analogs. nih.gov

The differential activity of stereoisomers arises from their distinct three-dimensional arrangements, which dictate how they interact with chiral biological macromolecules like proteins and enzymes.

Ligand-Protein Interaction Analysis through Molecular Docking and Computational Modeling

Molecular docking and computational modeling are powerful tools used to predict and analyze the binding of a ligand (like a this compound derivative) to its protein target. nih.govnih.gov These methods provide valuable insights into the binding mode, affinity, and the specific interactions that stabilize the ligand-protein complex. researchgate.net

Molecular docking simulations can predict the preferred orientation of a ligand when bound to a receptor, helping to elucidate the key amino acid residues involved in the interaction. researchgate.netresearchgate.net For example, in a study of quinolin-2-one derivatives, molecular docking highlighted that a potent compound formed a hydrogen bond with a key methionine residue (Met 769) in the EGFR binding site. nih.govnih.gov

Computational chemistry techniques, such as molecular dynamics simulations, can further explore the dynamic nature of these interactions and the conformational changes that may occur upon binding. researchgate.netjhu.edu These computational approaches are integral to modern drug design, allowing for the in silico screening of large compound libraries and the prioritization of candidates for synthesis and biological testing. scienceopen.com

The following table summarizes the types of interactions that can be analyzed through these computational methods:

| Interaction Type | Description |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Electrostatic Interactions | Attractive or repulsive forces between molecules with full or partial charges. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-stacking | Attractive, noncovalent interactions between aromatic rings. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties (descriptors) that are most correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. mdpi.comdntb.gov.ua

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful as they consider the three-dimensional properties of the molecules. mdpi.com These models can generate contour maps that visualize the regions around a molecule where certain properties (e.g., steric bulk, positive or negative charge) are predicted to increase or decrease biological activity. researchgate.net

For instance, a 3D-QSAR study on a series of aryloxypropanolamine agonists for the β3-adrenergic receptor identified the contributions of steric, electrostatic, hydrophobic, and hydrogen-bonding fields to the activity. mdpi.com Such insights are invaluable for the predictive design of new derivatives with improved potency.

Rational Design Strategies for Enhanced Therapeutic Profiles and Selectivity

The culmination of SAR, computational modeling, and QSAR studies is the formulation of rational design strategies to create new derivatives with improved therapeutic profiles. nih.govgrafiati.com This involves a cyclical process of designing new molecules based on existing knowledge, synthesizing them, and then evaluating their biological activity.

Key strategies include:

Structure-Based Drug Design: This approach utilizes the three-dimensional structure of the target protein to design ligands that fit perfectly into the binding site and have favorable interactions. nih.gov

Ligand-Based Drug Design: When the structure of the target is unknown, this strategy relies on the knowledge of the SAR of a series of active compounds to design new molecules with similar properties. mdpi.com

Bioisosteric Replacement: As mentioned earlier, this involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic properties. nih.gov

Metabolism and Pharmacokinetics Research on 3 2 Oxoazepan 1 Yl Propanoic Acid

Metabolic Pathways of Propanoic Acid and its Derivatives in Biological Systems

The metabolism of propanoic acid and its derivatives is a well-established area of biochemical research. The metabolic journey of these compounds is intricately linked to central energy pathways and can be influenced by the gut microbiome.

Propanoic acid in biological systems is primarily metabolized through its conversion to propionyl coenzyme A (propionyl-CoA). This activation step allows it to enter mainstream metabolic pathways. The catabolism of several substances, including the amino acids valine, isoleucine, threonine, and methionine, as well as odd-chain fatty acids and cholesterol, results in the production of propionyl-CoA. nih.govresearchgate.net

Once formed, propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to yield D-methylmalonyl-CoA. nih.gov This is subsequently converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase. mdpi.com A vitamin B12-dependent enzyme, methylmalonyl-CoA mutase, then rearranges L-methylmalonyl-CoA to form succinyl-CoA. mdpi.com Succinyl-CoA is a key intermediate in the citric acid cycle (Krebs cycle), a fundamental process for energy production in the cell. mdpi.comnih.gov

In some cases, propionyl-CoA can also be a building block in the synthesis of other molecules. For instance, it can be used in the production of certain polyketides in fungi. researchgate.net

Table 1: Key Enzymes in Propionyl-CoA Metabolism

| Enzyme | Substrate | Product | Cofactor(s) | Metabolic Pathway |

| Propionyl-CoA Carboxylase | Propionyl-CoA | D-Methylmalonyl-CoA | Biotin, ATP | Propanoate Metabolism |

| Methylmalonyl-CoA Epimerase | D-Methylmalonyl-CoA | L-Methylmalonyl-CoA | Propanoate Metabolism | |

| Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA | Succinyl-CoA | Vitamin B12 | Propanoate Metabolism, Citric Acid Cycle |

The gut microbiota plays a crucial role in the biotransformation of a vast array of xenobiotics, which are foreign compounds not naturally produced by the host organism. nih.govnih.gov These microorganisms possess a diverse arsenal (B13267) of enzymes capable of modifying the chemical structures of ingested compounds, including drugs and environmental chemicals. nih.gov This microbial metabolism can significantly alter the bioavailability, bioactivity, and toxicity of the parent compound. nih.govnih.gov

Propionic acid itself is a major short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fibers. pnas.org These SCFAs can be absorbed by the host and utilized in various metabolic processes. pnas.org

Given that 3-(2-Oxoazepan-1-yl)propanoic acid is a xenobiotic, it is plausible that upon oral ingestion, it could be subject to biotransformation by the gut microflora. The nature and extent of this transformation would depend on the specific enzymatic capabilities of the individual's gut microbiome. Potential reactions could include hydrolysis of the amide bond in the caprolactam ring or modifications to the propanoic acid side chain. However, without specific studies, these remain hypothetical pathways.

Absorption, Distribution, and Excretion Studies in Research Models

As there are no available absorption, distribution, metabolism, and excretion (ADME) studies for this compound, we can look to studies on structurally similar compounds for potential insights. Caprolactam, the cyclic amide component of the target molecule, has been studied in animal models.

Following oral administration in mice, radiolabelled caprolactam was rapidly absorbed from the stomach and distributed throughout the body. nih.gov Elimination was efficient and primarily occurred via the kidneys and liver. nih.gov In rats, after a single oral dose, over 75% of the radiolabel was excreted in the urine within 24 hours, predominantly as two unidentified metabolites. nih.gov This suggests that for compounds containing a caprolactam ring, renal excretion is a major elimination pathway. The propanoic acid moiety would likely enhance the water solubility of the compound, potentially facilitating its excretion.